

effectiveness of meta-Topolin versus kinetin in organogenesis

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Compound of Interest

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Meta-Topolin Outperforms Kinetin in Plant Organogenesis

A comprehensive analysis of experimental data reveals the superior efficacy of **meta-Topolin** over kinetin in promoting shoot regeneration and multiplication in various plant species. This guide provides a detailed comparison, experimental protocols, and insights into the underlying mechanisms for researchers in plant science and drug development.

In the realm of plant tissue culture, the choice of cytokinins is a critical factor influencing the success of in vitro organogenesis. Among the array of available cytokinins, **meta-Topolin** (mT), an aromatic cytokinin, has consistently demonstrated significant advantages over the traditionally used kinetin. Experimental evidence suggests that mT is more potent in inducing shoot formation, enhances the quality of regenerated shoots, and can be effective at lower concentrations.

A study on white turmeric (*Curcuma zedoaria* Rosc.) found that 1 mg L⁻¹ of **meta-Topolin** yielded the highest average number of shoots (3.75) compared to all tested concentrations of kinetin, with the best kinetin treatment (3 mg L⁻¹) producing only 1.50 shoots on average.[1] Similarly, in the micropropagation of the 'Húsvéti Rozmaring' apple scion, **meta-Topolin** at a concentration of 4 µM was the most effective cytokinin for inducing a sufficient multiplication rate (3.28 shoots/explant) and producing high-quality, elongated shoots (1.46 cm).[2] In stark contrast, kinetin was found to be the least active cytokinin in this species, practically failing to induce the development of new shoots.[2]

Beyond shoot proliferation, **meta-Topolin** has been shown to be beneficial for both shooting and rooting in species like *Salvia sclarea*, outperforming not only kinetin but also other common cytokinins like BAP and thidiazuron.[3] The enhanced activity of **meta-Topolin** is attributed to its higher affinity for activating cell division receptors, such as AHK3, which promotes more robust shoot formation.[1] Furthermore, mT is reported to minimize physiological disorders often associated with other cytokinins, such as hyperhydricity, and can delay senescence, ultimately leading to better overall plantlet quality.

Quantitative Comparison of Meta-Topolin and Kinetin

The following table summarizes the key quantitative data from comparative studies on the effectiveness of **meta-Topolin** and kinetin in organogenesis.

Plant Species	Parameter Measured	Meta-Topolin (Concentration)	Kinetin (Concentration)	Reference
White Turmeric (Curcuma zedoaria Rosc.)	Number of Shoots	3.75 (1 mg L ⁻¹)	1.19 (1 mg L ⁻¹), 1.00 (2 mg L ⁻¹), 1.50 (3 mg L ⁻¹)	
White Turmeric (Curcuma zedoaria Rosc.)	Plant Height (cm)	6.75 (1 mg L ⁻¹)	8.13 (3 mg L ⁻¹)	
White Turmeric (Curcuma zedoaria Rosc.)	Fresh Weight (g)	2.68 (1 mg L ⁻¹)	3.85 (3 mg L ⁻¹)	
'Húsvéti Rozmaring' Apple Scion	Number of Shoots per Explant	3.28 (4 µM)	Did not induce new shoots	
'Húsvéti Rozmaring' Apple Scion	Shoot Length (cm)	1.46 (4 µM)	-	

Experimental Protocols

Below are detailed methodologies for key experiments comparing the effects of **meta-Topolin** and kinetin on in vitro organogenesis.

Experiment 1: Shoot Multiplication in White Turmeric (*Curcuma zedoaria* Rosc.)

Objective: To determine the optimal concentration of **meta-Topolin** and kinetin for in vitro shoot multiplication of white turmeric.

Methodology:

- Explant Source: In vitro shoots of *Curcuma zedoaria* Rosc.
- Basal Medium: Murashige and Skoog (MS) medium.
- Treatments:
 - Control (0 mg L⁻¹ cytokinin)
 - **meta-Topolin** (1 mg L⁻¹, 2 mg L⁻¹, 3 mg L⁻¹)
 - Kinetin (1 mg L⁻¹, 2 mg L⁻¹, 3 mg L⁻¹)
- Culture Conditions: Explants were cultured in a tissue culture laboratory under controlled conditions.
- Statistical Analysis: The experiment was conducted using a completely randomized design. Data on the number of shoots, plant height, and fresh weight were analyzed using Analysis of Variance (ANOVA) and Duncan's multiple range test at a 5% significance level.

Experiment 2: Axillary Shoot Multiplication of 'Húsvéti Rozmaring' Apple Scion

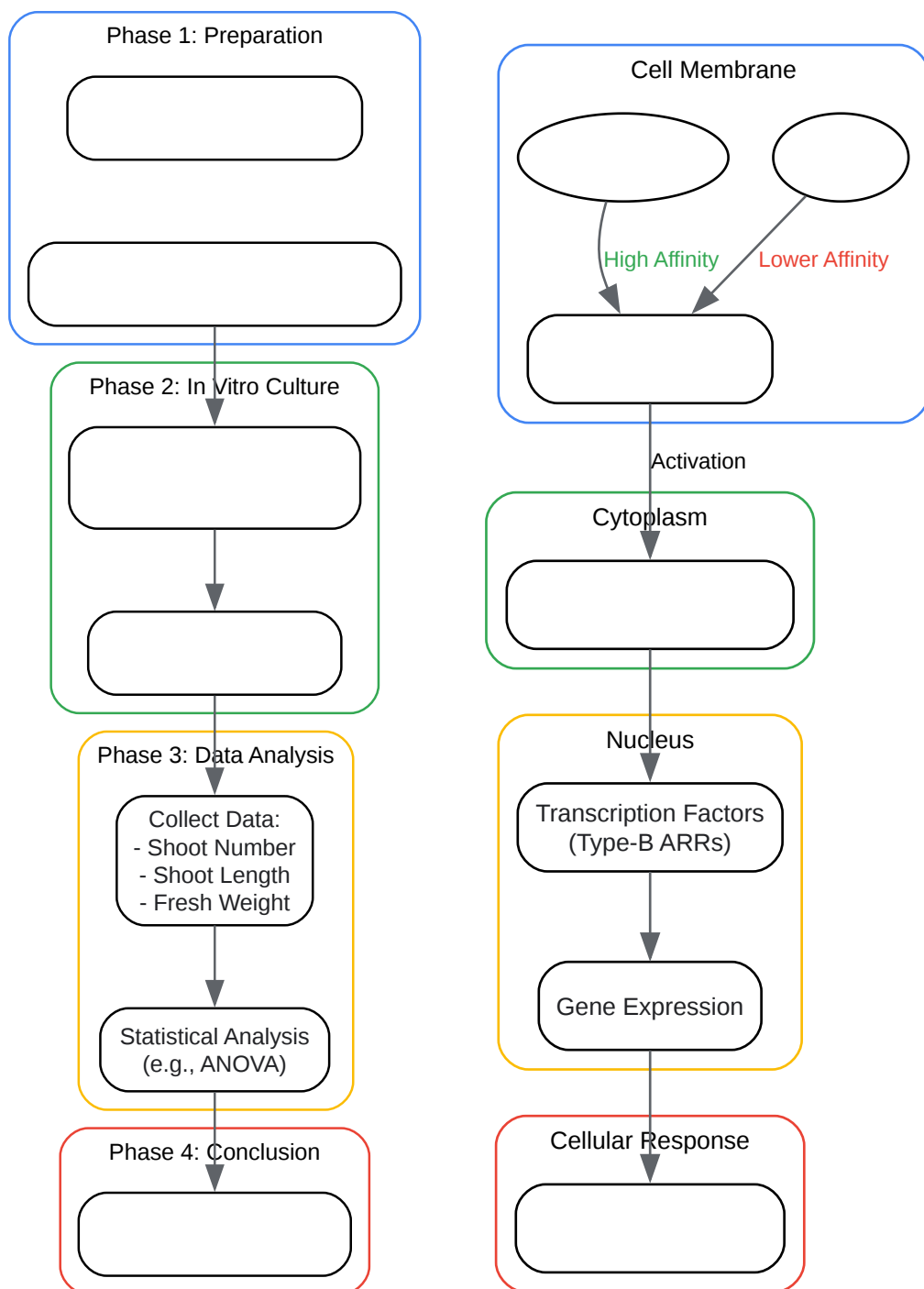
Objective: To compare the impact of different cytokinins, including **meta-Topolin** and kinetin, on the shoot proliferation of an apple scion.

Methodology:

- **Explant Source:** In vitro microshoots of 'Húsvéti Rozmaring' apple.
- **Basal Medium:** Murashige and Skoog (MS) medium fortified with 0.49 μM Indole-3-butyric acid (IBA) and 0.58 μM Gibberellic acid (GA_3), 3% (w/v) sucrose, and 0.7% (w/v) agar-agar. The pH was adjusted to 5.8 before autoclaving.
- **Cytokinin Treatments:** Various concentrations of different cytokinins were tested, including **meta-Topolin** (mT) and kinetin (KIN).
- **Culture Conditions:** Shoots were cultured horizontally on the prepared medium.
- **Data Collection:** After four weeks of culture, data on the number of new shoots per explant and shoot length were recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for comparing cytokinin effectiveness and a simplified representation of the cytokinin signaling pathway.



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